molecular formula C19H21N5O2 B6919911 N-[(2-methyl-1-benzofuran-3-yl)methyl]-4-pyrazin-2-ylpiperazine-1-carboxamide

N-[(2-methyl-1-benzofuran-3-yl)methyl]-4-pyrazin-2-ylpiperazine-1-carboxamide

Cat. No.: B6919911
M. Wt: 351.4 g/mol
InChI Key: HSXCEPKFPVSMTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-methyl-1-benzofuran-3-yl)methyl]-4-pyrazin-2-ylpiperazine-1-carboxamide is a complex organic compound that integrates several functional groups, including a benzofuran ring, a pyrazine ring, and a piperazine ring

Properties

IUPAC Name

N-[(2-methyl-1-benzofuran-3-yl)methyl]-4-pyrazin-2-ylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-14-16(15-4-2-3-5-17(15)26-14)12-22-19(25)24-10-8-23(9-11-24)18-13-20-6-7-21-18/h2-7,13H,8-12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSXCEPKFPVSMTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2O1)CNC(=O)N3CCN(CC3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methyl-1-benzofuran-3-yl)methyl]-4-pyrazin-2-ylpiperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized via the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

    Attachment of the Methyl Group: The methyl group is introduced through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of the Pyrazine Ring: The pyrazine ring is synthesized separately, often starting from 2,3-diaminopyrazine, which undergoes cyclization with a suitable aldehyde.

    Coupling Reactions: The benzofuran and pyrazine intermediates are coupled using a piperazine linker. This step typically involves nucleophilic substitution reactions under basic conditions.

    Final Assembly: The final compound is assembled through amide bond formation between the carboxylic acid derivative of the benzofuran intermediate and the amine group of the pyrazine-piperazine intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzofuran ring can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of benzofuran-2,3-dione derivatives.

    Reduction: The nitro groups on the pyrazine ring can be reduced to amines using hydrogenation over palladium on carbon or other reducing agents like tin(II) chloride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring, where halogen atoms can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride, or sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Benzofuran-2,3-dione derivatives.

    Reduction: Amino derivatives of the pyrazine ring.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(2-methyl-1-benzofuran-3-yl)methyl]-4-pyrazin-2-ylpiperazine-1-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer due to its ability to interact with specific molecular targets.

    Biological Research: The compound is used in studies involving receptor binding and signal transduction pathways, providing insights into cellular mechanisms.

    Chemical Biology: It serves as a probe in chemical biology to study the interactions between small molecules and biological macromolecules.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-[(2-methyl-1-benzofuran-3-yl)methyl]-4-pyrazin-2-ylpiperazine-1-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The benzofuran ring can intercalate with DNA, while the pyrazine and piperazine rings can interact with protein targets, modulating their activity. This compound may inhibit or activate specific signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[(2-methyl-1-benzofuran-3-yl)methyl]-4-pyrazin-2-ylpiperazine-1-carboxamide: shares structural similarities with other benzofuran derivatives, such as:

Uniqueness

  • The unique combination of the benzofuran, pyrazine, and piperazine rings in this compound provides a distinct set of chemical and biological properties not found in simpler analogs. This structural complexity allows for more specific interactions with biological targets, potentially leading to higher efficacy and selectivity in therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.